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(S,R,S)-Ahpc-peg3-NH2 -

(S,R,S)-Ahpc-peg3-NH2

Catalog Number: EVT-2934610
CAS Number:
Molecular Formula: C30H45N5O7S
Molecular Weight: 619.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is commercially available from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is classified as a crosslinker-E3 ligase ligand conjugate. Its molecular formula is C30H45N5O7SxHClC_{30}H_{45}N_{5}O_{7}S\cdot xHCl, indicating the presence of multiple functional groups that facilitate its role in biochemical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S,R,S)-Ahpc-peg3-NH2 generally involves several key steps:

  1. Starting Materials: The synthesis begins with amino acids and other organic compounds that provide the necessary functional groups.
  2. Coupling Reactions: Techniques such as peptide coupling are employed to connect the PEG moiety to the core structure, which often involves activating agents like carbodiimides to facilitate bond formation.
  3. Purification: The product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 95% .

This synthetic route allows for modifications that can optimize the compound's efficacy in target degradation.

Chemical Reactions Analysis

Reactions and Technical Details

(S,R,S)-Ahpc-peg3-NH2 participates in various chemical reactions due to its functional groups:

  1. Amine Reactivity: The amine group can react with carboxylic acids to form amides, facilitating conjugation with target ligands.
  2. Crosslinking: The PEG component allows for crosslinking with proteins or other biomolecules, enhancing stability and functionality in biological assays.
  3. Ligand Binding: The compound's design promotes effective binding to E3 ligases, crucial for PROTAC applications .

These reactions are critical for developing effective protein degradation strategies.

Mechanism of Action

Process and Data

The mechanism of action for (S,R,S)-Ahpc-peg3-NH2 revolves around its role as a PROTAC:

  1. Target Engagement: The compound binds to a specific protein target through its ligand portion.
  2. Recruitment of E3 Ligase: It simultaneously recruits an E3 ligase via its VHL ligand, leading to ubiquitination of the target protein.
  3. Degradation Pathway: This ubiquitination marks the protein for degradation by the proteasome, effectively reducing its cellular levels.

This dual-targeting approach enhances selectivity in degrading unwanted proteins within cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties of (S,R,S)-Ahpc-peg3-NH2 include:

  • Appearance: Typically available as a powder or crystalline solid.
  • Solubility: Soluble in water due to the PEG component, which improves its bioavailability.
  • Storage Conditions: Recommended storage at temperatures between 2°C to 8°C to maintain stability .

These properties are essential for practical applications in laboratory settings.

Applications

Scientific Uses

(S,R,S)-Ahpc-peg3-NH2 has significant applications in various scientific fields:

  • Targeted Protein Degradation: As a building block for PROTACs, it is instrumental in developing therapies that selectively degrade disease-associated proteins.
  • Drug Development: It plays a role in creating antibody-drug conjugates and other therapeutic modalities aimed at treating cancer and other diseases by modulating protein levels.
  • Biochemical Research: Utilized in studies involving cellular signaling pathways, apoptosis, and other critical biological processes .

The versatility of this compound makes it a valuable tool in contemporary biomedical research.

Design and Synthesis of (S,R,S)-AHPC-PEG3-NH2 as a PROTAC Building Block

Rational Design Principles for VHL Ligand Integration in E3 Ubiquitin Ligase Recruitment

(S,R,S)-AHPC (VH032-NH₂) serves as a high-affinity recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in PROTAC-mediated targeted protein degradation. This ligand binds the VHL substrate recognition domain with a Kd of ~185 nM by mimicking the hydroxyproline motif of hypoxia-inducible factor 1α (HIF-1α). The hydroxyproline moiety forms essential hydrogen bonds with VHL residues Ser111 and His110, while its hydrophobic tert-butyl group stabilizes the complex through van der Waals interactions [2] [5]. Incorporation of (S,R,S)-AHPC into PROTACs exploits the natural ubiquitination machinery, enabling polyubiquitination of the target protein. The Kd value of (S,R,S)-AHPC ensures efficient ternary complex formation, a prerequisite for proteasomal degradation [8].

Synthetic Strategies for PEG3 Linker Incorporation and Amine Functionalization

The synthesis of (S,R,S)-AHPC-PEG3-NH₂ involves sequential coupling reactions:

  • Ligand-Linker Conjugation: (S,R,S)-AHPC’s carboxylic acid group is activated using N,N'-diisopropylcarbodiimide (DIC) and reacted with the terminal hydroxyl of triethylene glycol (PEG3), forming an ester linkage under anhydrous conditions [1].
  • Amine Functionalization: The distal end of PEG3 is modified via mesylation followed by nucleophilic substitution with azide, then reduced to a primary amine (─NH₂) using Staudinger reduction or catalytic hydrogenation. The amine group enables conjugation to warheads via amide coupling or click chemistry [3] [7].

Critical purification steps include reverse-phase HPLC (≥95% purity) and lyophilization, with characterization via 1H-NMR and high-resolution mass spectrometry (HRMS). Commercial variants like Pomalidomide-PEG3-NH₂ hydrochloride (Iris Biotech, PTC1250) follow analogous protocols [1].

Table 1: Key PROTAC Building Blocks with Varied Linkers/Functional Groups

Compound NameE3 Ligase LigandLinker StructureTerminal GroupPrimary Application
(S,R,S)-AHPC-PEG3-NH₂VHLTriethylene glycolAmine (─NH₂)Warhead conjugation
(S,R,S)-AHPC-C4-COOHVHLAlkyl (C4)Carboxylic acidEED-targeted PROTACs
Thalidomide-NH-PEG1-NH₂CRBNEthylene glycolAmineCereblon recruitment [3]
(S,R,S)-AHPC-C6-PEG3-butyl-ClVHLPEG3-alkyl hybridChlorideNucleophilic displacement [4]

Stereochemical Considerations in (S,R,S)-AHPC Configuration for Optimal Ternary Complex Formation

The (S,R,S) stereochemistry of AHPC is indispensable for VHL binding. The S-configuration at C2 ensures optimal positioning of the hydroxyproline ring for hydrogen bonding with His110 and Ser111 in VHL, while the R-configuration at C4 orients the hydroxymethyl group into a solvent-exposed region. The S-enantiomer at the tert-butyl-bearing carbon maximizes hydrophobic contacts with VHL’s Trp88 [2] [8].

Comparative studies show that stereoisomers like (S,S,S)-AHPC exhibit 5–10-fold reduced binding affinity due to steric clashes. In PROTACs such as GMB-475, the (S,R,S) configuration achieves BCR-ABL1 degradation (IC50 = 1.11 μM), whereas diastereomeric counterparts show negligible activity, underscoring the role of chirality in ternary complex stability [2].

Comparative Analysis of PEG Spacer Length Variants in PROTAC Efficacy

Linker length directly influences PROTAC flexibility, ternary complex formation, and degradation efficiency. (S,R,S)-AHPC-PEG3-NH₂ (PEG3 = 12 atoms) balances rigidity and flexibility, enabling optimal distance (∼10–15 Å) between E3 ligase and target protein binding sites:

  • Shorter Linkers (PEG1–2): Restricted mobility often impedes ternary complex formation, reducing degradation efficiency by >50% in BET degraders [8].
  • Longer Linkers (PEG4–6): Enhance solubility but may cause entropic penalties or off-target binding. For example, PEG6 linkers in VHL-based PROTACs show reduced cellular permeability [3].

Table 2: Impact of PEG Spacer Length on PROTAC Performance

PROTAC Building BlockLinker Length (Atoms)Degradation Efficiency (DC50)Solubility (Log P)Key Observations
(S,R,S)-AHPC-PEG2-NH₂ (DC50070)81.5–2.0 μM−1.2Suboptimal for large POIs
(S,R,S)-AHPC-PEG3-NH₂120.8–1.2 μM−2.0Balanced flexibility/solubility
(S,R,S)-AHPC-PEG4-NH₂ (DC50069)161.0–1.5 μM−2.8Reduced cell permeability

Data from EED-targeted PROTACs confirm PEG3-based degraders achieve 80–90% target knockdown vs. 40–60% for PEG2 analogs [3] [8].

Comprehensive Compound List

  • (S,R,S)-AHPC-PEG3-NH₂
  • (S,R,S)-AHPC-C4-COOH
  • Thalidomide-NH-PEG1-NH₂
  • (S,R,S)-AHPC-PEG2-NH₂
  • (S,R,S)-AHPC-PEG4-NH₂
  • Pomalidomide-PEG3-NH₂ hydrochloride
  • (S,R,S)-AHPC-C6-PEG3-butyl-Cl
  • (S,R,S)-AHPC-C9-NH₂

Properties

Product Name

(S,R,S)-Ahpc-peg3-NH2

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C30H45N5O7S

Molecular Weight

619.8 g/mol

InChI

InChI=1S/C30H45N5O7S/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1

InChI Key

ZQKKNLXIQLXWLQ-ONBPZOJHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O

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